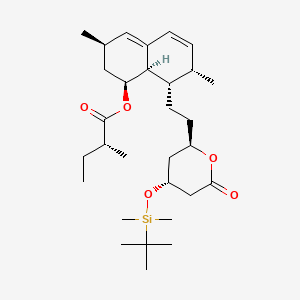![molecular formula C13H15ClO5S B583807 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE CAS No. 154750-28-4](/img/new.no-structure.jpg)
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE is an organic compound with a complex structure that includes a furanone ring, a chlorobenzene sulfonyloxymethyl group, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-dimethyl-2[3H]-furanone with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorobenzene sulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furanone ring can be oxidized to form corresponding lactones or reduced to dihydrofuran derivatives.
Hydrolysis: The sulfonyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution Products: Amino or thio derivatives.
Oxidation Products: Lactones.
Reduction Products: Dihydrofuran derivatives.
Hydrolysis Products: Sulfonic acids.
Aplicaciones Científicas De Investigación
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyloxy group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE involves its ability to undergo nucleophilic substitution reactions. The sulfonyloxy group acts as a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(BROMOBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- 3-(IODOBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
- 3-(METHYLBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
Uniqueness
The uniqueness of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE lies in its specific reactivity profile and the stability of the chlorobenzene sulfonyloxy group. Compared to its bromine and iodine analogs, the chlorine derivative is more stable and less prone to side reactions, making it a preferred choice in many synthetic applications .
Propiedades
Número CAS |
154750-28-4 |
|---|---|
Fórmula molecular |
C13H15ClO5S |
Peso molecular |
318.77 g/mol |
Nombre IUPAC |
[chloro-(5,5-dimethyl-2-oxooxolan-3-yl)methyl] benzenesulfonate |
InChI |
InChI=1S/C13H15ClO5S/c1-13(2)8-10(12(15)18-13)11(14)19-20(16,17)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
Clave InChI |
WMAVEBCBUZQWHT-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)C(OS(=O)(=O)C2=CC=CC=C2)Cl)C |
SMILES canónico |
CC1(CC(C(=O)O1)C(OS(=O)(=O)C2=CC=CC=C2)Cl)C |
Sinónimos |
3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
